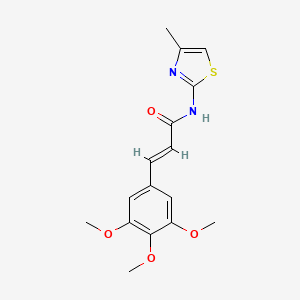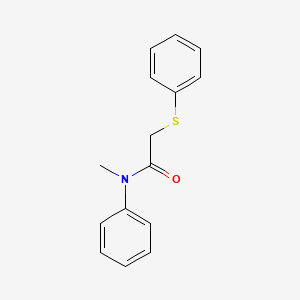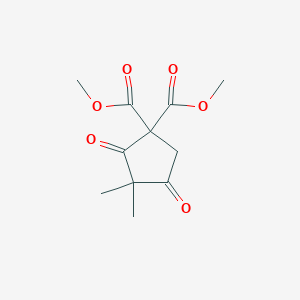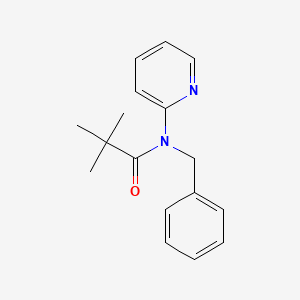
N-(4-methyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Übersicht
Beschreibung
N-(4-methyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MTAPA, is a novel compound that has gained interest in the scientific community due to its potential applications in various fields of research. This compound belongs to the family of acrylamides and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to exert its anti-inflammatory and anti-cancer properties through the inhibition of NF-kappaB signaling pathway. NF-kappaB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. This compound has been shown to inhibit the activation of NF-kappaB, thereby reducing the production of inflammatory cytokines and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. This compound has also been found to reduce the expression of various genes involved in cancer progression, such as MMP-9 and VEGF. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-methyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its simplicity of synthesis. It can be easily synthesized using a simple two-step reaction process, which yields high purity product. In addition, this compound has been shown to have potent anti-inflammatory and anti-cancer properties, which make it an attractive candidate for further research. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of research is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to explore the potential of this compound as a chemotherapeutic agent for various types of cancer, including breast, lung, and prostate cancer. Furthermore, the development of more water-soluble derivatives of this compound may improve its bioavailability and efficacy in vivo. Overall, this compound has shown promising results in various fields of research and warrants further investigation.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-N-(4-methyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-9-23-16(17-10)18-14(19)6-5-11-7-12(20-2)15(22-4)13(8-11)21-3/h5-9H,1-4H3,(H,17,18,19)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCNBRVHWMLZAU-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl 4-nitrobenzoate](/img/structure/B3461931.png)
![dimethyl 2-[(3-fluorobenzoyl)amino]terephthalate](/img/structure/B3461938.png)
![3-(4-chlorophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3461945.png)




![N-[4-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B3461972.png)
![N-[4-(acetylamino)phenyl]-3-ethoxybenzamide](/img/structure/B3461978.png)


![4-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3462004.png)
![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}butanamide](/img/structure/B3462013.png)
